molecular formula C21H18N2O4 B3519191 N,N'-(4-methyl-1,2-phenylene)bis[3-(2-furyl)acrylamide]

N,N'-(4-methyl-1,2-phenylene)bis[3-(2-furyl)acrylamide]

Cat. No.: B3519191
M. Wt: 362.4 g/mol
InChI Key: RXKYTKXYGQMLMW-AMMQDNIMSA-N
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Description

Bismaleimides are a class of compounds that have been widely studied due to their high thermal stability and good mechanical properties . They are often used in the production of high-performance materials such as polymers .


Synthesis Analysis

The synthesis of bismaleimides often involves the reaction of maleic anhydride with a primary amine . The specific synthesis process can vary depending on the desired properties of the final product .


Molecular Structure Analysis

Bismaleimides typically have a structure where two maleimide groups are connected by a spacer . The nature of this spacer can greatly influence the properties of the bismaleimide .


Chemical Reactions Analysis

Bismaleimides can undergo a variety of chemical reactions, including polymerization . The specific reactions and their mechanisms can depend on the structure of the bismaleimide .


Physical and Chemical Properties Analysis

Bismaleimides are known for their high thermal stability and good mechanical properties . They also have good chemical resistance . The specific physical and chemical properties can vary depending on the structure of the bismaleimide .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For bismaleimides used in polymer production, their mechanism of action often involves reacting with other monomers to form a polymer chain .

Safety and Hazards

Like all chemicals, bismaleimides should be handled with care. They can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The study of bismaleimides and their applications is an active area of research. Future directions could include the development of new synthesis methods, the design of bismaleimides with specific properties, and the exploration of new applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15-6-9-18(22-20(24)10-7-16-4-2-12-26-16)19(14-15)23-21(25)11-8-17-5-3-13-27-17/h2-14H,1H3,(H,22,24)(H,23,25)/b10-7+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKYTKXYGQMLMW-AMMQDNIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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